

MT-802 Application Notes and Protocols for Optimal Protein Degradation

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Compound of Interest

Compound Name: MT-802

Cat. No.: B10818691

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Abstract

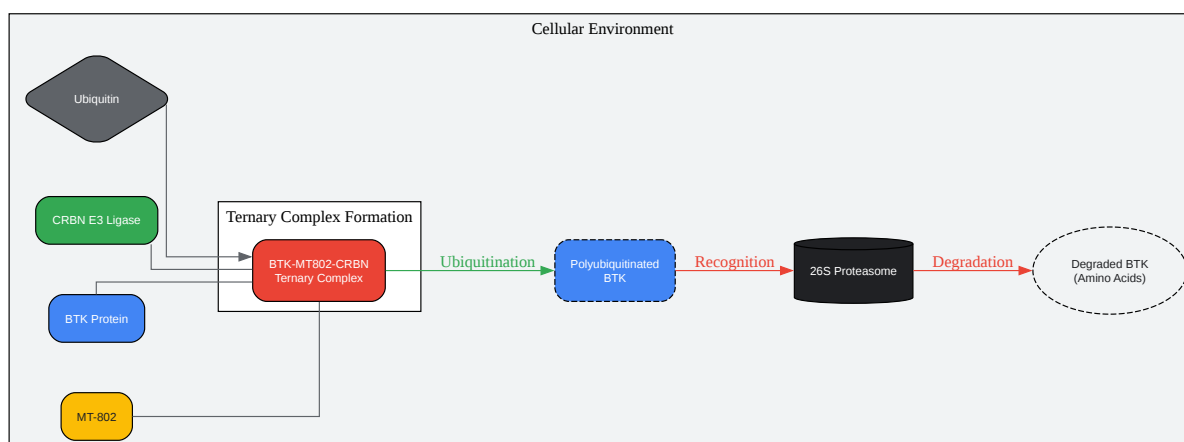
These application notes provide a comprehensive guide for the use of **MT-802**, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Bruton's tyrosine kinase (BTK). **MT-802** offers a powerful tool for studying BTK signaling and has potential therapeutic applications, particularly in the context of ibrutinib-resistant chronic lymphocytic leukemia (CLL) harboring the C481S mutation. This document details the mechanism of action of **MT-802**, provides quantitative data on its degradation efficiency, and offers detailed protocols for its application in cell-based assays to determine optimal treatment duration for maximal protein degradation.

Introduction

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, survival, and differentiation. Dysregulation of BTK activity is implicated in various B-cell malignancies. **MT-802** is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system. It simultaneously binds to BTK and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the BTK protein. This targeted degradation approach offers a distinct advantage over traditional small-molecule inhibitors, as it can eliminate the entire protein, thereby abrogating both its enzymatic and scaffolding functions.

Mechanism of Action

MT-802 functions by inducing the formation of a ternary complex between BTK and the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to BTK. The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.



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Figure 1: Mechanism of **MT-802**-mediated BTK protein degradation.

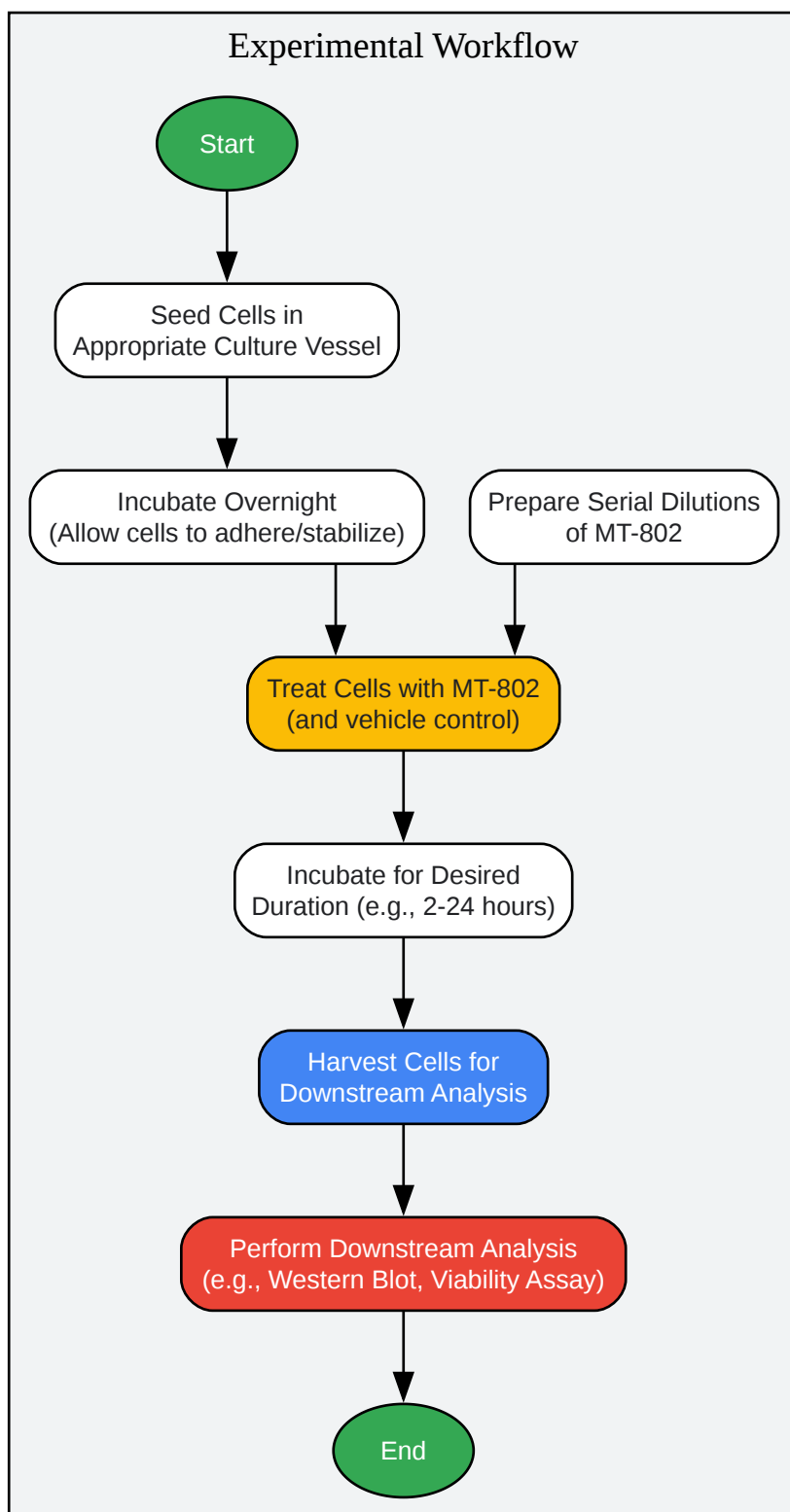
Quantitative Data on MT-802 Performance

The efficacy of **MT-802** in degrading BTK has been evaluated in various cell lines. The key parameters are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

Cell Line	BTK Status	DC50 (nM)	Dmax (%)	Treatment Duration (hours)	Reference
NAMALWA (Burkitt's Lymphoma)	Wild-Type	14.6	>99	24	
XLA (BTK-null fibroblasts)	Wild-Type (transiently expressed)	14.6	>99	24	
XLA (BTK-null fibroblasts)	C481S Mutant (transiently expressed)	14.9	>99	24	
Primary CLL Cells	Wild-Type	Not explicitly calculated, but degradation observed	Not explicitly calculated	24	
Primary CLL Cells	C481S Mutant	Not explicitly calculated, but degradation observed	Not explicitly calculated	24	

Experimental Protocols

General Cell Culture and Treatment Workflow



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Figure 2: General workflow for cell treatment with **MT-802**.

Protocol 1: Time-Course of BTK Degradation by Western Blot

This protocol details the steps to assess the kinetics of BTK degradation following **MT-802** treatment.

Materials:

- Cell line of interest (e.g., NAMALWA)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **MT-802** (stock solution in DMSO)
- Vehicle control (DMSO)
- 6-well plates
- Ice-cold PBS
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-BTK and anti-GAPDH (or other loading control)
- HRP-conjugated secondary antibody
- ECL chemiluminescence substrate
- Imaging system

Procedure:

- **Cell Seeding:** Seed cells at a density that allows for logarithmic growth for the duration of the experiment (e.g., 0.5×10^6 cells/mL for NAMALWA in a 6-well plate). Allow cells to stabilize overnight.
- **MT-802 Treatment:** Treat cells with a fixed concentration of **MT-802** (e.g., 100 nM). Include a vehicle control (DMSO) at the same final concentration.
- **Time-Course Harvest:** Harvest cells at various time points (e.g., 0, 1, 2, 4, 8, 16, and 24 hours) post-treatment.
- **Cell Lysis:**
 - For suspension cells, pellet by centrifugation and wash once with ice-cold PBS.
 - For adherent cells, wash with ice-cold PBS directly in the plate.
 - Lyse cells in RIPA buffer on ice for 30 minutes.
 - Clarify the lysate by centrifugation at $14,000 \times g$ for 15 minutes at 4°C .
- **Protein Quantification:** Determine the protein concentration of the supernatant using a BCA assay.
- **Sample Preparation:** Normalize protein concentrations for all samples and add Laemmli buffer. Boil at 95°C for 5 minutes.
- **Western Blotting:**
 - Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel.
 - Transfer proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane in blocking buffer for 1 hour at room temperature.
 - Incubate with primary anti-BTK antibody (e.g., 1:1000 dilution) overnight at 4°C .

- Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Incubate with ECL substrate and visualize using an imaging system.
- Strip the membrane (if necessary) and re-probe for a loading control like GAPDH.
- Data Analysis: Quantify band intensities and normalize the BTK signal to the loading control. Plot the relative BTK levels against time to determine the degradation kinetics. Optimal degradation is typically observed to be near-maximal by 4 hours.

Protocol 2: Dose-Response of BTK Degradation

This protocol is to determine the DC50 of **MT-802**.

Procedure:

- Cell Seeding: Seed cells as described in Protocol 1.
- **MT-802** Treatment: Treat cells with a range of **MT-802** concentrations (e.g., 0.1 nM to 1000 nM) for a fixed duration (e.g., 24 hours). Include a vehicle control.
- Cell Harvest and Western Blot: Follow steps 4-8 from Protocol 1.
- Data Analysis: Plot the normalized BTK protein levels against the logarithm of the **MT-802** concentration. Fit the data to a four-parameter logistic curve to determine the DC50 value.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This protocol assesses the effect of **MT-802**-mediated BTK degradation on cell viability.

Materials:

- Cells and culture medium

- **MT-802** and vehicle control
- 96-well opaque-walled plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 10,000 cells/well).
- **MT-802** Treatment: Treat cells with a serial dilution of **MT-802** for a desired duration (e.g., 72 hours).
- Assay:
 - Equilibrate the plate to room temperature for 30 minutes.
 - Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measurement: Measure luminescence using a luminometer.
- Data Analysis: Normalize the data to the vehicle-treated controls to determine the percentage of cell viability at different **MT-802** concentrations.

In Vivo Studies and Pharmacokinetics

It is important to note that while **MT-802** is a potent degrader in vitro, it has been reported to have poor pharmacokinetic properties, including a high clearance and short half-life, making it unsuitable for in vivo studies. A subsequent compound, SJF620, was developed with an improved pharmacokinetic profile.

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